![molecular formula C18H22N2O3 B5540213 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea is a chemical compound that belongs to the urea class. Ureas are vital in various chemical and biological processes and are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea typically involves reactions like directed lithiation and condensation processes. For example, directed lithiation of related compounds has been achieved at -20 to 0 °C with high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Another approach involves the Lossen rearrangement for synthesizing ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).

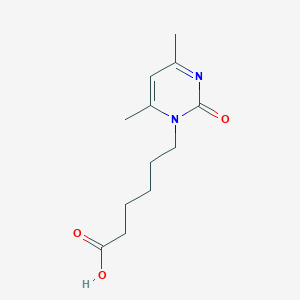

Molecular Structure Analysis

The molecular structure of ureas, including N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, often features planar phenyl moieties and a urea unit, as seen in related compounds (Choi et al., 2010). The structure is stabilized by intramolecular hydrogen bonds and can form a three-dimensional network through intermolecular hydrogen bonds.

Chemical Reactions and Properties

Ureas, including this compound, undergo various chemical reactions, such as α-ureidoalkylation, which has been systematically studied in similar compounds (Gazieva et al., 2009). These reactions are crucial for synthesizing diverse functionalized ureas.

Physical Properties Analysis

The physical properties of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea include high melting points and solubility in organic solvents, as inferred from similar urea compounds (Gardner, Moir, & Purves, 1948).

Chemical Properties Analysis

Chemical properties of ureas generally involve their reactivity towards electrophiles and nucleophiles, and their ability to form stable structures through hydrogen bonding. Ureas are also known for their polar nature and ability to engage in various organic reactions, as evidenced in related studies (Suwito et al., 2017).

科学的研究の応用

Directed Lithiation and Organic Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates their utility in organic synthesis. The lithiation process allows for the introduction of various substituents, showcasing the versatility of these compounds in synthesizing a range of products with potential applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).

Corrosion Inhibition

Derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, specifically 1,3,5-triazinyl urea derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies indicate that such derivatives can effectively protect metals from corrosion, making them valuable for industrial applications in material protection and longevity (Mistry, Patel, Patel, & Jauhari, 2011).

Asymmetric Hydrogenation Reactions

Ureaphosphanes, including derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, act as ligands in asymmetric hydrogenation reactions. These ligands exhibit diverse coordination behaviors, contributing to the synthesis of chiral molecules with high enantioselectivity. Such applications are crucial in the pharmaceutical industry for the production of enantiomerically pure drugs (Meeuwissen, Detz, Sandee, Bruin, Siegler, Spek, & Reek, 2010).

Enzymatic Modification for Antioxidant Production

The enzymatic oxidation of dimethoxyphenol compounds, related to the core structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, has been explored for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of such compounds in creating bioactive molecules with applications in food and pharmaceutical industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

特性

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-5-4-6-15(11-13)20-18(21)19-10-9-14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDISOQWUGISDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)